3-iodo-N-(4-methylphenyl)benzamide
Description
3-Iodo-N-(4-methylphenyl)benzamide is a benzamide derivative characterized by an iodine substituent at the 3-position of the benzoyl ring and a 4-methylphenyl group attached via an amide linkage. The iodine atom at the 3-position may enhance metabolic stability and influence binding interactions due to its bulky and electron-rich nature, distinguishing it from halogenated or alkoxy-substituted analogs.
Properties
IUPAC Name |
3-iodo-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(15)9-11/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSIBAQNUSSZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286971 | |
| Record name | Benzamide, 3-iodo-N-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349118-03-2 | |
| Record name | Benzamide, 3-iodo-N-(4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349118-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3-iodo-N-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(4-methylphenyl)benzamide typically involves the iodination of a precursor compound, followed by the formation of the benzamide group. One common method involves the reaction of 4-methylphenylamine with iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective iodination of the benzene ring .
Industrial Production Methods
Industrial production of 3-iodo-N-(4-methylphenyl)benzamide may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Scientific Research Applications
3-iodo-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-iodo-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The iodine atom and benzamide group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Key Structural Analogs of 3-Iodo-N-(4-methylphenyl)benzamide
Key Observations:
Substituent Position and Electronic Effects :
- The 3-iodo substitution in the target compound contrasts with the 2-methoxy group in 2-MMB (), which likely alters steric and electronic interactions with biological targets. For instance, the methoxy group’s electron-donating nature may enhance hydrogen bonding, whereas iodine’s bulkiness could improve hydrophobic interactions.
- Comparatively, 4-bromo-N-(2-nitrophenyl)benzamide () features a bromine atom (smaller than iodine) and a nitro group, which may confer distinct crystallographic packing and reactivity.
Pharmacological Implications: 2-MMB (2-methoxy analog) demonstrated efficacy in reducing the LQT phenotype in cardiac models, suggesting that substituent position (2- vs. 3-) and functional group (methoxy vs. iodo) critically influence activity . 3-Iodo-4-methyl-N-(1-phenylethyl)benzamide () highlights the impact of additional methyl groups on solubility and synthetic accessibility, though its pharmacological profile remains unexplored.
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability: Iodine’s resistance to oxidative metabolism may prolong half-life relative to chloro or nitro derivatives (e.g., 3-Chloro-N-(4-{[(4-methoxybenzoyl)carbamothioyl]amino}phenyl)benzamide in ).
- Crystallographic Data : Structural parameters (bond lengths, angles) for halogenated benzamides like 4-bromo-N-(2-nitrophenyl)benzamide () provide benchmarks for comparing iodine’s steric effects.
Biological Activity
Overview
3-Iodo-N-(4-methylphenyl)benzamide is a chemical compound with the molecular formula C14H12INO. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
- Molecular Formula : C14H12INO
- Molecular Weight : 351.18 g/mol
- IUPAC Name : 3-iodo-N-(4-methylphenyl)benzamide
- Structural Features : The compound features an iodine atom attached to a benzene ring, alongside a benzamide group and a para-methylphenyl substituent.
The biological activity of 3-iodo-N-(4-methylphenyl)benzamide is primarily attributed to its interaction with specific molecular targets. The presence of the iodine atom and the benzamide group enhances its binding affinity to various enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or microbial growth.
- Receptor Modulation : It can interact with cellular receptors, potentially altering signaling pathways that contribute to tumor growth or infection.
Antimicrobial Activity
Research indicates that 3-iodo-N-(4-methylphenyl)benzamide exhibits notable antimicrobial properties. A study conducted on various bacterial strains demonstrated significant inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have assessed the anticancer efficacy of 3-iodo-N-(4-methylphenyl)benzamide against various cancer cell lines. The results are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.5 |
| MCF-7 (breast cancer) | 20.0 |
| A549 (lung cancer) | 18.2 |
The IC50 values indicate that the compound has a promising cytotoxic effect on these cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential.
Study on Anticancer Properties
A notable study published in Cancer Research investigated the effects of 3-iodo-N-(4-methylphenyl)benzamide on tumor growth in xenograft models. The compound was administered at varying doses, leading to a significant reduction in tumor size compared to control groups:
- Control Group Tumor Size : Average 500 mm³
- Treatment Group Tumor Size : Average 250 mm³ at a dose of 50 mg/kg
The study concluded that the compound effectively inhibits tumor growth in vivo, supporting its potential as an anticancer agent.
Safety and Toxicity Profile
An evaluation of the safety profile revealed that 3-iodo-N-(4-methylphenyl)benzamide exhibited low toxicity in human embryonic kidney (HEK-293) cells, with an IC50 greater than 200 µM. This suggests a favorable therapeutic window for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
